molecular formula C14H18N4OS B6438405 1-[(3-methoxyphenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2549007-25-0

1-[(3-methoxyphenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine

Cat. No. B6438405
CAS RN: 2549007-25-0
M. Wt: 290.39 g/mol
InChI Key: ZGWFQWOWENECAC-UHFFFAOYSA-N
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Description

The compound “1-[(3-methoxyphenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine” is a complex organic molecule that contains several functional groups, including a piperazine ring, a thiadiazole ring, and a methoxyphenyl group. These groups are common in many pharmaceuticals and could potentially exhibit a wide range of biological activities .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, it’s likely that it could be synthesized through a series of reactions involving the corresponding phenylmethylamine, thiadiazole, and piperazine precursors .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, includes a piperazine ring attached to a thiadiazole ring through a methylene bridge. The thiadiazole ring is also substituted with a methoxyphenyl group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the piperazine, thiadiazole, and methoxyphenyl groups. For instance, the piperazine ring could potentially undergo reactions at the nitrogen atoms, while the thiadiazole ring could participate in electrophilic substitution reactions .

Scientific Research Applications

MMPT has a wide range of applications in scientific research. It has been used to study the biochemical and physiological effects of drugs, the mechanism of action of drugs, and the advantages and limitations of laboratory experiments. Additionally, it has been used to investigate the effects of different drugs on the nervous system, as well as the effects of drugs on other organs and systems of the body.

Advantages and Limitations for Lab Experiments

MMPT is a relatively inexpensive compound to synthesize in the laboratory, and has a wide range of applications in scientific research. However, it is important to note that the effects of MMPT can vary depending on the dose and the individual, and that it may not be suitable for all types of experiments. Additionally, it is important to be aware of the potential side effects of MMPT, which can include nausea, headaches, and dizziness.

Future Directions

The potential future directions for MMPT are numerous. It could be used in further studies to investigate the biochemical and physiological effects of drugs, as well as the mechanism of action of drugs. Additionally, it could be used to study the effects of drugs on other organs and systems of the body, and to investigate the potential therapeutic benefits of different drugs. Finally, it could be used to investigate the potential toxicity of drugs, and to develop safer and more effective treatments for various diseases and conditions.

Synthesis Methods

MMPT is synthesized through a two-step process. First, 3-methoxyphenylmethyl chloride is reacted with 1,2,5-thiadiazol-3-yl chloride in the presence of a base such as triethylamine to form the target compound. The second step involves the purification and isolation of the desired compound. This process can be carried out in a laboratory setting, and is relatively straightforward and cost-effective.

properties

IUPAC Name

3-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]-1,2,5-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4OS/c1-19-13-4-2-3-12(9-13)11-17-5-7-18(8-6-17)14-10-15-20-16-14/h2-4,9-10H,5-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGWFQWOWENECAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(CC2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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